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Compound of Interest

Compound Name:
Bicyclo[2.2.1]heptan-2-amine

hydrochloride

Cat. No.: B083092 Get Quote

An In-Depth Technical Guide to (1S,2S,4R)-bicyclo[2.2.1]heptan-2-amine hydrochloride

This technical guide provides a comprehensive overview of (1S,2S,4R)-bicyclo[2.2.1]heptan-
2-amine hydrochloride, a key chiral building block in modern drug discovery and

development. It is intended for researchers, scientists, and professionals in the pharmaceutical

and chemical industries. This document details the compound's structure, properties,

synthesis, and applications, with a focus on its role in creating conformationally restricted

molecules for enhanced biological targeting.

Chemical Structure and Properties
(1S,2S,4R)-bicyclo[2.2.1]heptan-2-amine, also known as (+)-endo-2-aminonorbornane, is a

bicyclic amine featuring the rigid norbornane scaffold.[1][2] The hydrochloride salt is the

protonated form of the amine with a chloride counter-ion. The defined stereochemistry—(1S,

2S, 4R)—is crucial for its application in asymmetric synthesis, providing a precise three-

dimensional orientation for functional groups.[1]

The rigid framework of the bicyclo[2.2.1]heptane core is a privileged structure in medicinal

chemistry, often used to design molecules with improved binding affinity and specificity for

biological targets.[1][3]
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The following table summarizes the key physicochemical properties of (1S,2S,4R)-

bicyclo[2.2.1]heptan-2-amine and its hydrochloride salt.

Property Value Reference(s)

IUPAC Name

(1S,2S,4R)-

bicyclo[2.2.1]heptan-2-amine

hydrochloride

N/A

Synonyms
(+)-endo-2-Aminonorbornane

HCl
[4]

Molecular Formula C₇H₁₄ClN

Molecular Weight 147.65 g/mol

Appearance White to yellow solid

Storage Temperature 2-8 °C

Purity (Typical) 94% - >98% ee

InChI Key (HCl salt)
IZZMPZQAQTXAHW-

FNCXLRSCSA-N
N/A

CAS Number 673459-31-9 N/A

Synthesis and Chiral Resolution
The synthesis of enantiomerically pure (1S,2S,4R)-bicyclo[2.2.1]heptan-2-amine typically starts

from the racemic mixture of endo-bicyclo[2.2.1]heptan-2-amine, which is then separated into its

constituent enantiomers through chiral resolution. One of the most common methods involves

the formation of diastereomeric salts using a chiral resolving agent, such as (+)-tartaric acid.[5]

[6]

The principle relies on the different physical properties, particularly solubility, of the resulting

diastereomeric salts.[5] The salt formed between the (1S,2S,4R)-amine and the (+)-tartaric acid

will have a different solubility from the salt formed with the (1R,2R,4S)-amine, allowing for their

separation by fractional crystallization.[7]
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Experimental Protocol: Chiral Resolution of (±)-endo-
bicyclo[2.2.1]heptan-2-amine
The following is a representative protocol for the chiral resolution based on established

chemical principles.[5][6]

Materials:

Racemic endo-bicyclo[2.2.1]heptan-2-amine

(+)-Tartaric acid (L-(+)-tartaric acid)

Methanol

Diethyl ether

10% Sodium hydroxide solution

Anhydrous magnesium sulfate

Procedure:

Formation of Diastereomeric Salts: Dissolve racemic endo-bicyclo[2.2.1]heptan-2-amine in

methanol. In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in a minimal

amount of hot methanol.

Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow

the mixture to cool to room temperature and then chill in an ice bath to induce crystallization

of the less soluble diastereomeric salt.

Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold

methanol, followed by diethyl ether. The crystals should be enriched in the (1S,2S,4R)-

amine-(+)-tartrate salt.

Recrystallization: To improve enantiomeric purity, the collected salt can be recrystallized one

or more times from hot methanol.
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Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add 10%

aqueous sodium hydroxide solution until the pH is strongly basic (pH > 11) to deprotonate

the amine.

Extraction and Purification: Extract the free (1S,2S,4R)-bicyclo[2.2.1]heptan-2-amine into a

suitable organic solvent like diethyl ether or dichloromethane. Combine the organic layers,

dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced

pressure.

Formation of the Hydrochloride Salt: Dissolve the purified free amine in a minimal amount of

diethyl ether and add a solution of HCl in ether until precipitation is complete. Collect the

resulting white solid by filtration, wash with ether, and dry to yield (1S,2S,4R)-

bicyclo[2.2.1]heptan-2-amine hydrochloride.

Synthetic Workflow
The logical workflow for obtaining the target compound is visualized below.
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Diagram 1: General Strategy for Chiral Resolution
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Caption: General Strategy for Chiral Resolution.
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Applications in Drug Development
The rigid, three-dimensional structure of (1S,2S,4R)-bicyclo[2.2.1]heptan-2-amine makes it an

exceptionally valuable building block for constraining the conformation of drug candidates,

which can lead to enhanced potency and selectivity.

CXCR2 Selective Antagonists
The bicyclo[2.2.1]heptane scaffold has been incorporated into N,N′-diarylsquaramide

derivatives to develop selective antagonists for the CXCR2 receptor.[8][9] CXCR2 is a

chemokine receptor implicated in inflammatory diseases and cancer metastasis. By introducing

the rigid norbornane moiety, researchers were able to create compounds with high antagonistic

activity against CXCR2 and significant selectivity over the homologous CXCR1 receptor.[8][9]

This work highlights the utility of the bicyclic amine in creating structured molecules that can

precisely fit into protein binding pockets.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
Inhibitors
This amine is a key component in the discovery of AMG 221, a potent and orally active inhibitor

of 11β-HSD1.[10] This enzyme is a therapeutic target for metabolic diseases, including type 2

diabetes. The exo-norbornylamine fragment was crucial for the compound's inhibitory activity.

The development of AMG 221 demonstrates how the bicyclo[2.2.1]heptane core can serve as a

foundational element in the design of clinical candidates.[3][10]

Role as a Chiral Building Block
The primary function of (1S,2S,4R)-bicyclo[2.2.1]heptan-2-amine is to serve as a starting

material for more complex molecules. The primary amine group is a versatile handle for a

variety of chemical transformations, including acylation and alkylation, allowing for its

incorporation into a larger molecular framework.[1]
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Diagram 2: Application as a Chiral Building Block
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Caption: Application as a Chiral Building Block.

Safety and Handling
(1S,2S,4R)-bicyclo[2.2.1]heptan-2-amine hydrochloride is classified as a hazardous

substance that may cause skin and eye irritation. Standard laboratory safety precautions,
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including the use of personal protective equipment such as gloves, safety glasses, and a lab

coat, should be employed. It should be handled in a well-ventilated area. For detailed safety

information, consult the Safety Data Sheet (SDS) from the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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